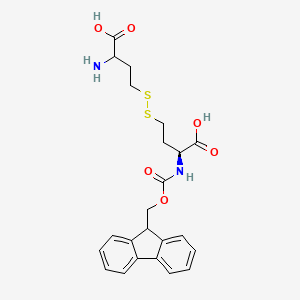
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a disulfide linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The disulfide linkage is introduced through a series of thiol-disulfide exchange reactions. The final product is obtained through purification techniques such as chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The disulfide linkage in the compound can undergo oxidation to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Free amino group after Fmoc removal.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of peptides and proteins
Biology: In biological research, this compound is used to study protein folding and stability. The disulfide linkage plays a key role in the formation of tertiary and quaternary structures of proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to form stable disulfide bonds makes it a valuable tool in the development of drugs that target specific proteins.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides and proteins for various applications, including enzyme production and biocatalysis.
作用机制
The mechanism of action of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid involves its ability to form disulfide bonds with other thiol-containing molecules. This interaction is crucial for the stabilization of protein structures and the formation of functional biomolecules. The Fmoc group serves as a protective group during synthesis, allowing for selective reactions at the amino group.
相似化合物的比较
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-mercaptobutanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-mercaptopentanoic acid
Comparison: While these similar compounds also contain the Fmoc-protected amino group, they differ in the length and structure of the side chain. The presence of the disulfide linkage in (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid makes it unique, as it allows for the formation of stable disulfide bonds, which are essential for the stability and function of many biomolecules.
属性
分子式 |
C23H26N2O6S2 |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
2-amino-4-[[(3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]butanoic acid |
InChI |
InChI=1S/C23H26N2O6S2/c24-19(21(26)27)9-11-32-33-12-10-20(22(28)29)25-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13,24H2,(H,25,30)(H,26,27)(H,28,29)/t19?,20-/m0/s1 |
InChI 键 |
HFVYNJJFTYVQDX-ANYOKISRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSSCCC(C(=O)O)N)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


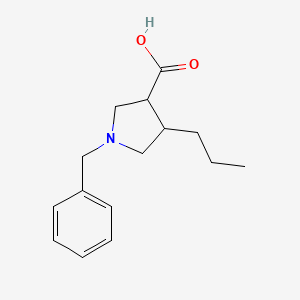

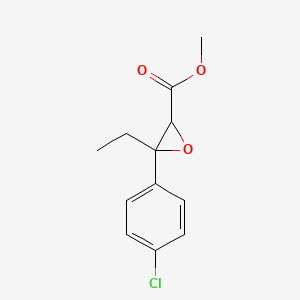
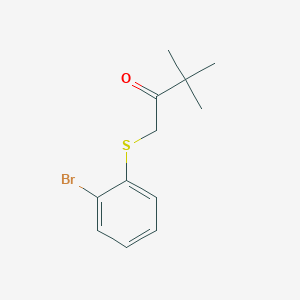
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13645022.png)
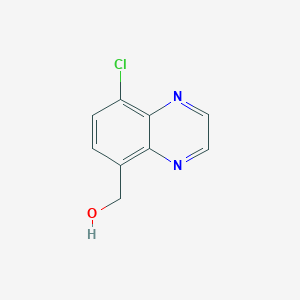
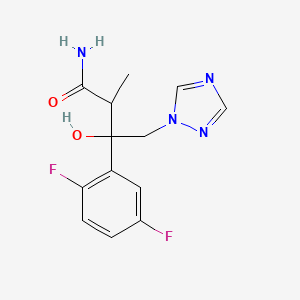
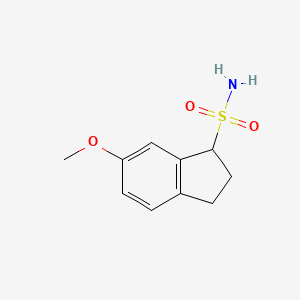
![6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
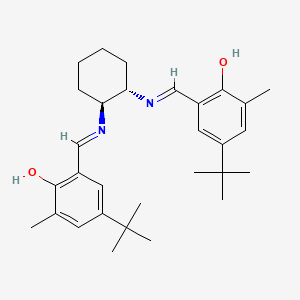
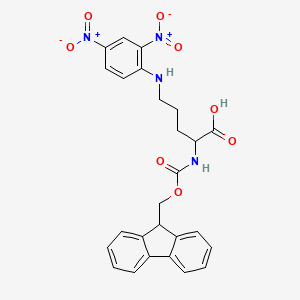
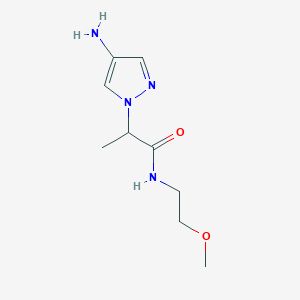
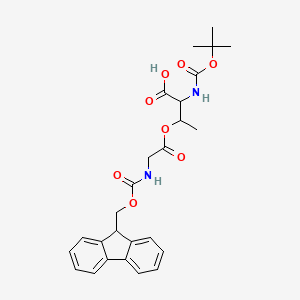
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)
